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Introduction

Moclobemide, identified by the MOLBASE building block number MFCD22382009, is a
pharmaceutical agent of significant interest in the fields of neuropharmacology and medicinal
chemistry.[1] It is a benzamide derivative that functions as a reversible inhibitor of monoamine
oxidase A (RIMA), setting it apart from older, non-selective, and irreversible monoamine
oxidase inhibitors (MAOISs).[1] This selective and reversible action contributes to a more
favorable safety profile, particularly concerning dietary tyramine interactions. This guide
provides a comprehensive overview of the chemical structure, properties, and relevant data for
Moclobemide, intended to support research and development activities.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and
molecular structure. Moclobemide is systematically named and cataloged under various
chemical and drug databases.
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Key ldentifiers:

Identifier Value

Common Name Moclobemide

IUPAC Name 4-chloro-N-(2-morpholin-4-ylethyl)benzamide[1]
CAS Number 71320-77-9[1]

Molecular Formula C13H17CIN202[1]

Molecular Weight 268.74 g/mol [1]

Aurorix, Manerix, p-Chloro-N-(2-
Synonyms ) .
morpholinoethyl)benzamide[1]

Chemical Structure:

The molecular structure of Moclobemide comprises a 4-chlorobenzamide core linked to a
morpholinoethyl group at the amide nitrogen.[1] This arrangement is crucial for its
pharmacological activity.

Caption: 2D Chemical Structure of Moclobemide.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its
absorption, distribution, metabolism, and excretion (ADME) profile.

Table of Physicochemical Properties:
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Property Value Source
Melting Point 137 °C [1]
Boiling Point 377 °C (Predicted) [1]
Solubility 1.12 g/L (in water) [1]
logP 1.5 [1]
pKa 10.6 (ethanol-water) [1]

These properties suggest that Moclobemide is a crystalline solid at room temperature with
moderate lipophilicity and aqueous solubility. The logP value between 1 and 3 is often
considered favorable for oral drug absorption, as it suggests a balance between aqueous
solubility and lipid membrane permeability.[2][3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of chemical
compounds.[4][5][6][7]

Mass Spectrometry: The mass spectrum of Moclobemide provides information about its
molecular weight and fragmentation pattern, which is crucial for its identification.[4][5][6][7] Key
fragments can be correlated to the different structural motifs within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Moclobemide reveals the presence of
characteristic functional groups.[4][5][6] Key absorptions would be expected for the N-H stretch
of the amide, the C=0 stretch of the amide, C-ClI stretch of the aromatic ring, and C-O-C
stretches of the morpholine ring.

Synthesis and Reactivity

A comprehensive understanding of the synthesis and reactivity of Moclobemide is vital for
process development and the discovery of new derivatives.

General Synthetic Approach: A common synthetic route to Moclobemide involves the acylation
of N-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride. The reaction is typically carried
out in the presence of a base to neutralize the hydrochloric acid byproduct.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Moclobemide
https://pubchem.ncbi.nlm.nih.gov/compound/Moclobemide
https://pubchem.ncbi.nlm.nih.gov/compound/Moclobemide
https://pubchem.ncbi.nlm.nih.gov/compound/Moclobemide
https://pubchem.ncbi.nlm.nih.gov/compound/Moclobemide
https://www.researchgate.net/publication/344706609_Calculation_of_Physicochemical_Properties
https://doktormike.gitlab.io/posts/navigating-logp-logd-pka-and-logs-a-physicists-guide/
https://www.researchgate.net/publication/397081539_Molecular_Spectroscopy_in_Organic_Chemistry_IR_NMR_and_Mass_Analysis
https://www.youtube.com/watch?v=QSztChmDY44
https://www.universalclass.com/articles/science/organic-chemistry/nmr-mass-spectrometry-and-infrared-spectroscopy.htm
https://www.chemistrysteps.com/unknown-from-ir-nmr-and-mass-spectrometry/
https://www.researchgate.net/publication/397081539_Molecular_Spectroscopy_in_Organic_Chemistry_IR_NMR_and_Mass_Analysis
https://www.youtube.com/watch?v=QSztChmDY44
https://www.universalclass.com/articles/science/organic-chemistry/nmr-mass-spectrometry-and-infrared-spectroscopy.htm
https://www.chemistrysteps.com/unknown-from-ir-nmr-and-mass-spectrometry/
https://www.researchgate.net/publication/397081539_Molecular_Spectroscopy_in_Organic_Chemistry_IR_NMR_and_Mass_Analysis
https://www.youtube.com/watch?v=QSztChmDY44
https://www.universalclass.com/articles/science/organic-chemistry/nmr-mass-spectrometry-and-infrared-spectroscopy.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6358048?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
G—Chlorobenzoyl Chloride)

6-(2-aminoethyl)morpholine —-+—
Base (e.g., Triethylamine)

Click to download full resolution via product page

Caption: Generalized Synthetic Scheme for Moclobemide.

The reactivity of Moclobemide is largely dictated by its functional groups. The amide bond can
be susceptible to hydrolysis under strong acidic or basic conditions. The aromatic ring can
undergo electrophilic substitution, although the chloro-substituent is deactivating. The
morpholine nitrogen is basic and can be protonated or alkylated.

Applications in Drug Development

Moclobemide's primary application is in the treatment of major depressive disorder.[1] Its
mechanism of action, the reversible inhibition of monoamine oxidase A, leads to an increase in
the synaptic concentrations of serotonin, norepinephrine, and dopamine. This pharmacological
profile has made it a valuable tool in psychiatric medicine.

Pharmacological Workflow:
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Caption: Moclobemide's Path in Drug Development.
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The favorable physicochemical properties of Moclobemide, such as its moderate logP and
solubility, contribute to its good oral bioavailability, a desirable characteristic for a centrally
acting drug.[2][3] Further research into the structure-activity relationships of Moclobemide and
its analogs could lead to the development of new therapeutics with improved efficacy and side-
effect profiles.[8][9][10][11][12]

Safety and Handling

As a pharmacologically active compound, Moclobemide should be handled with appropriate
precautions in a laboratory setting. Standard safety protocols for handling chemical reagents
should be followed, including the use of personal protective equipment (PPE) such as gloves,
lab coats, and safety glasses. For detailed safety information, the Material Safety Data Sheet
(MSDS) should be consulted.

Conclusion

Moclobemide (MFCD22382009) is a well-characterized reversible inhibitor of monoamine
oxidase A with a proven clinical track record in the treatment of depression.[1] Its distinct
chemical structure and favorable physicochemical properties have established it as a
significant molecule in medicinal chemistry and pharmacology. This technical guide provides a
foundational understanding of Moclobemide's chemical and physical characteristics, intended
to facilitate further research and innovation in the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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